molecular formula C10H14O2 B146634 1-Methoxy-4-(2-methoxyethyl)benzene CAS No. 80314-58-5

1-Methoxy-4-(2-methoxyethyl)benzene

Cat. No.: B146634
CAS No.: 80314-58-5
M. Wt: 166.22 g/mol
InChI Key: VRHBKUJDGWQGPD-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2-methoxyethyl)benzene, also known as 4-(2-Methoxyethyl)anisole, is an organic compound with the molecular formula C10H14O2. It is a derivative of anisole, where the methoxy group is substituted at the para position with a 2-methoxyethyl group. This compound is a clear, colorless liquid at room temperature and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2-methoxyethyl)benzene can be synthesized through several methods. One common method involves the alkylation of anisole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed:

    Oxidation: Formation of 4-(2-methoxyethyl)benzoic acid.

    Reduction: Formation of 1-methoxy-4-(2-methoxyethyl)cyclohexane.

    Substitution: Formation of 4-(2-methoxyethyl)-2-bromoanisole or 4-(2-methoxyethyl)-2-nitroanisole.

Scientific Research Applications

1-Methoxy-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(2-methoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Anisole (methoxybenzene): Lacks the 2-methoxyethyl group, making it less versatile in certain reactions.

    4-Methoxyethylbenzene: Similar structure but lacks the second methoxy group, affecting its reactivity and applications.

    2-Methoxyethylbenzene: The methoxy group is positioned differently, leading to different chemical properties and reactivity.

Uniqueness: 1-Methoxy-4-(2-methoxyethyl)benzene is unique due to the presence of both methoxy and 2-methoxyethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its dual functional groups allow for a wider range of chemical transformations compared to its simpler analogs.

Properties

IUPAC Name

1-methoxy-4-(2-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHBKUJDGWQGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868567
Record name 1-Methoxy-4-(2-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80314-58-5
Record name 1-Methoxy-4-(2-methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80314-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-Methoxyethyl)anisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080314585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(2-methoxyethyl)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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